ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 3-chlorophenyl and a phenyl group, along with a thioacetate ester moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Similar compounds, such as thiazolidine derivatives, have been known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biochemical pathways, contributing to their diverse biological properties .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as thiazolidine derivatives, have been studied extensively .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biologically vital properties, contributing to their use in the treatment of various disorders .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds, such as thiazolidine derivatives, can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an aldehyde or ketone in the presence of an ammonia source.
Substitution Reactions: The 3-chlorophenyl and phenyl groups are introduced through nucleophilic substitution reactions.
Thioester Formation: The final step involves the reaction of the imidazole derivative with ethyl bromoacetate in the presence of a base to form the thioacetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydroimidazole Derivatives: Formed from reduction reactions.
Substituted Imidazole Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of imidazole derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((1-phenyl-1H-imidazol-2-yl)thio)acetate: Lacks the chlorophenyl group, which may affect its biological activity.
Methyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both chlorophenyl and phenyl groups, which enhance its biological activity and specificity. The thioacetate ester moiety also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-7-4-3-5-8-14)22(19)16-10-6-9-15(20)11-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAMEDSGFHTRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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